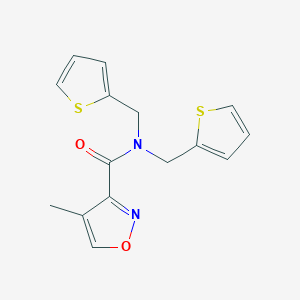
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide, also known as MBOCA, is a synthetic organic compound that has been widely used in scientific research. It is a heterocyclic compound that contains an oxazole ring and a carboxamide group. MBOCA has been found to have various biochemical and physiological effects and is commonly used as a tool in laboratory experiments.
Wirkmechanismus
The exact mechanism of action of 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is not fully understood. However, it is believed to exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has also been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and oxidative stress in cancer cells. 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has also been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress. Additionally, 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to have immunomodulatory effects, enhancing the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has several advantages as a tool in laboratory experiments. It is relatively easy to synthesize and is stable under a wide range of conditions. 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide also has a well-defined mechanism of action and has been extensively studied for its anticancer effects. However, 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several potential future directions for research on 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide. One area of interest is the development of 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide derivatives with improved anticancer activity and reduced toxicity. Another area of interest is the use of 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide as a tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide may have potential applications in the development of novel anti-inflammatory and antioxidant therapies.
Synthesemethoden
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide can be synthesized by reacting 4-methyl-1,2-phenylenediamine with thiophene-2-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential use as a cancer chemotherapeutic agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide has also been studied for its anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
4-methyl-N,N-bis(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c1-11-10-19-16-14(11)15(18)17(8-12-4-2-6-20-12)9-13-5-3-7-21-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUGFUWVLKTSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1C(=O)N(CC2=CC=CS2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431562.png)
![2-[(3,4-dichlorophenyl)methyl]-N-([1,3]dioxolo[4,5-b]pyridin-6-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431577.png)
![N-[[1-[[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]amino]cyclobutyl]methyl]thieno[3,2-b]furan-5-carboxamide](/img/structure/B7431583.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431587.png)
![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431593.png)
![(4-Methylfuran-3-yl)-[2-[1-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]morpholin-4-yl]methanone](/img/structure/B7431598.png)
![5-chloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7431605.png)
![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)

![3-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-propylfuran-2-carboxamide](/img/structure/B7431630.png)
![2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine](/img/structure/B7431644.png)
![N-cyclopropyl-N-[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7431645.png)